molecular formula C16H13BrO B11964178 3-Bromo-4'-methylchalcone CAS No. 196081-97-7

3-Bromo-4'-methylchalcone

Cat. No.: B11964178
CAS No.: 196081-97-7
M. Wt: 301.18 g/mol
InChI Key: TXKZCSRZBBDMEV-UHFFFAOYSA-N
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Description

3-Bromo-4’-methylchalcone is an organic compound belonging to the chalcone family, characterized by the presence of two aromatic rings connected by a three-carbon α, β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and potential pharmaceutical applications. The systematic name for 3-Bromo-4’-methylchalcone is 1-(2-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one .

Preparation Methods

3-Bromo-4’-methylchalcone can be synthesized through a Claisen-Schmidt condensation reaction between 3-bromoacetophenone and 4-methylbenzaldehyde. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent . The reaction conditions involve stirring the mixture at room temperature or slightly elevated temperatures until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain pure 3-Bromo-4’-methylchalcone .

Chemical Reactions Analysis

3-Bromo-4’-methylchalcone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Bromo-4’-methylchalcone involves its interaction with various molecular targets and pathways. The α, β-unsaturated carbonyl system in the compound can interact with nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes, receptors, and other proteins, resulting in the observed biological effects .

Comparison with Similar Compounds

3-Bromo-4’-methylchalcone can be compared with other chalcones such as 3’-cyano-4-methylchalcone and 4-bromo-3’-methylchalcone . While these compounds share a similar core structure, the presence of different substituents (e.g., bromo, cyano) can significantly influence their chemical reactivity and biological activities. For instance, 3’-cyano-4-methylchalcone exhibits different hydrogen bonding interactions compared to 3-Bromo-4’-methylchalcone .

Properties

IUPAC Name

3-(3-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO/c1-12-5-8-14(9-6-12)16(18)10-7-13-3-2-4-15(17)11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKZCSRZBBDMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301225006
Record name 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196081-97-7
Record name 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196081-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Bromophenyl)-1-(4-methylphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301225006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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